Oxazolidine

描述

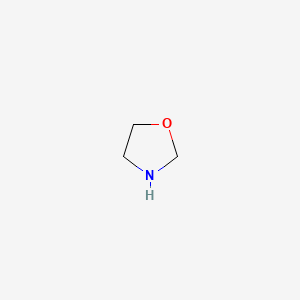

Structure

3D Structure

属性

IUPAC Name |

1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNCHZVNFNFDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198446 | |

| Record name | Oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-76-7 | |

| Record name | 1,3-Oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13F52UF6MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Biological Activity of Novel Oxazolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, representing a critical pharmacophore in a variety of therapeutic agents. Since the approval of Linezolid, the first clinically utilized oxazolidinone antibiotic, there has been a surge in research to develop novel derivatives with enhanced efficacy, broader spectrum of activity, and reduced side effects. This technical guide provides an in-depth overview of the synthesis of novel oxazolidine derivatives and their diverse biological activities, with a focus on antibacterial, antiviral, and anticancer applications.

Introduction to Oxazolidinones

Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The 2-oxazolidinone (B127357) isomer is the most extensively studied in drug discovery.[1] The unique mechanism of action of antibacterial oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, circumvents cross-resistance with other antibiotic classes.[2] This has made them invaluable in treating infections caused by multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Beyond their antibacterial prowess, recent research has unveiled the potential of oxazolidinone derivatives as potent antiviral and anticancer agents, expanding their therapeutic horizons.[3][4]

Synthesis of this compound Derivatives

The synthesis of the oxazolidinone core and its subsequent derivatization are pivotal in the development of new drug candidates. Various synthetic strategies have been developed to achieve high yields and stereoselectivity.

A common synthetic route to N-aryl oxazolidinones, the class to which many biologically active derivatives belong, is illustrated below. This multi-step process typically starts from a substituted aniline (B41778) and involves the formation of a key intermediate, an epoxide, followed by cyclization to form the oxazolidinone ring. Subsequent modifications at the C-5 position introduce the desired pharmacophoric groups.

Protocol 1: Synthesis of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one

This protocol describes the synthesis of a key intermediate used in the preparation of various oxazolidinone derivatives.[5]

-

Starting Material: 3-Fluoroaniline (B1664137).

-

Step 1: Epoxide Formation: React 3-fluoroaniline with (R)-epichlorohydrin to yield an epoxide intermediate.

-

Step 2: Cyclization: The epoxide is then cyclized using a carbamate, such as benzyl (B1604629) chloroformate, followed by removal of the protecting group to form the core oxazolidinone structure.

-

Step 3: Iodination: The phenyl ring is iodinated to provide a handle for further modifications via cross-coupling reactions.

-

Purification: The final product is purified by column chromatography.

Protocol 2: Palladium-Catalyzed Borylation and Suzuki-Miyaura Cross-Coupling

This protocol is used to introduce diverse heterocyclic C-rings, which are often crucial for biological activity.[5]

-

Starting Material: (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one and a heteroaryl bromide.

-

Step 1: Borylation: The heteroaryl bromide is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron (B136004) to form the corresponding boronate ester.

-

Step 2: Cross-Coupling: The boronate ester is then coupled in situ with the iodinated oxazolidinone intermediate via a Suzuki-Miyaura reaction.

-

Catalyst and Conditions: The reaction typically employs a palladium catalyst such as PdCl2(dppf) and a base like potassium carbonate in a solvent mixture of dioxane, ethanol, and water at elevated temperatures.[5]

-

Purification: The coupled product is purified using standard chromatographic techniques.

Protocol 3: One-pot Synthesis from Epoxides and Chlorosulfonyl Isocyanate

This method provides a versatile and efficient route to both oxazolidinones and five-membered cyclic carbonates.[6]

-

Starting Materials: An epoxide and chlorosulfonyl isocyanate (CSI).

-

Reaction Conditions: The epoxide is dissolved in dichloromethane (B109758) and cooled to 0 °C. CSI is then added, and the mixture is stirred at room temperature.

-

Work-up: Water is added to the reaction mixture, followed by extraction with dichloromethane. The organic phase is dried and concentrated.

-

Outcome: This one-pot reaction can yield a mixture of the corresponding oxazolidinone and cyclic carbonate, with the ratio depending on the substrate and reaction conditions.[6]

Biological Activities of Novel this compound Derivatives

The primary and most well-established biological activity of oxazolidinones is their antibacterial effect, particularly against Gram-positive pathogens.[2] Research continues to focus on developing new derivatives to overcome emerging resistance to Linezolid and to broaden the spectrum of activity to include Gram-negative bacteria.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Quantitative Data on Antibacterial Activity

| Compound/Drug | Organism | MIC (μg/mL) | Reference |

| Linezolid | S. aureus (MRSA) | 0.5 - 4 | [2] |

| Enterococcus faecalis (VRE) | 1 - 4 | [5] | |

| Tedizolid | S. aureus (MRSA) | 0.12 - 0.5 | [1] |

| Streptococcus pyogenes | ≤0.25 | [1] | |

| DuP 721 | Staphylococci | 1 - 4 | [7] |

| Bacteroides fragilis | 4 | [7] | |

| Compound 8c | Gram-positive & Gram-negative bacteria | Superior to Linezolid | [5] |

| Compound A8 | S. aureus, VREF, LREF, GBS | 0.25 - 1 | [8] |

| Compound 13 (LCB01-0062) | 400 clinical isolates of Gram-positive bacteria | MIC90 < 0.5 | [1] |

| Compound 30 | S. aureus & E. coli | - (Inhibits biofilm formation at 64-128 μg/mL) | [1] |

| Compound 46 | E. coli TG1, E. coli KAM3, K. pneumoniae ATCC 13883 | < 0.016 | [1] |

| Compound 47 | Wild-type and clinical isolate strains | 0.020 - 16.0 | [1] |

A more recent and exciting area of investigation is the antiviral potential of oxazolidinone derivatives. Certain novel compounds have demonstrated broad-spectrum activity against herpesviruses.

Mechanism of Action: Inhibition of Viral DNA Polymerase

A novel class of oxazolidinone amide derivatives has been identified as non-nucleoside inhibitors of herpesvirus DNA polymerase. This mechanism is distinct from that of traditional nucleoside analogs.[9][10]

Quantitative Data on Antiviral Activity

| Compound | Virus | IC50 (μM) | EC50 (μM) | Reference |

| Compound 14 (S-enantiomer) | CMV | 0.25 | 4.32 | [9] |

| VZV | 0.18 | 0.5 | [9] | |

| HSV-1 | - | 0.52 | [9] | |

| HSV-2 | - | 1.34 | [9] | |

| Compound 15 (R-enantiomer) | CMV | 2.81 | - | [9] |

| VZV | 0.79 | - | [9] | |

| Compound 17 (Urea linker) | CMV | 0.48 | - | [9] |

| VZV | 0.21 | - | [9] | |

| Lead Compound 42 | HSV-1 & CMV | Potent in vitro and in vivo efficacy | [9][10] |

The exploration of oxazolidinone derivatives as anticancer agents is a growing field. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Some oxazolidinone derivatives exert their anticancer effects by increasing reactive oxygen species (ROS) levels and causing mitochondrial dysfunction, which in turn triggers apoptosis.[11] Others have been found to cause cell cycle arrest at the G2/M phase.[4]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Effect | Reference |

| LPSF/NBM-1 | HL-60 | 54.83 | Cytotoxic | [4] |

| LPSF/NBM-2 | MOLT-4 | 51.61 | Cytotoxic, G2/M phase arrest, apoptosis induction | [4] |

| Dehydroabietic acid oxazolidinone hybrids | Various human cancer cell lines | - | Antiproliferative, G1 phase arrest | [11] |

Conclusion and Future Directions

The oxazolidinone scaffold is a versatile platform for the development of new therapeutic agents with a wide range of biological activities. While their role as antibacterial agents is well-established, the discovery of potent antiviral and anticancer derivatives highlights the untapped potential of this chemical class. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these novel compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates into clinical development. The continued exploration of structure-activity relationships will be crucial in designing the next generation of oxazolidinone-based drugs to address unmet medical needs.

References

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of broad-spectrum herpes antiviral oxazolidinone amide derivatives and their structure activity relationship - American Chemical Society [acs.digitellinc.com]

- 11. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Oxazolidines using NMR Spectroscopy and X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core analytical techniques used to determine the three-dimensional structure of oxazolidine derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry and asymmetric synthesis. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, researchers can achieve an unambiguous assignment of constitution, configuration, and conformation.

Introduction to this compound Structure

The this compound ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. The substitution pattern on this ring can lead to multiple stereocenters, making stereochemical assignment a critical aspect of characterization. The precise determination of the absolute and relative stereochemistry is paramount as it directly influences the biological activity and physicochemical properties of the molecule. This guide will use (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one as a case study to illustrate the application of these powerful analytical methods.

General Workflow for Structure Elucidation

The process of elucidating an this compound structure is a systematic workflow that integrates data from multiple analytical techniques. Initially, NMR spectroscopy is employed to determine the molecular constitution and provide insights into the relative stereochemistry. For an unambiguous determination of the solid-state conformation and absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond and through-space correlations.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution into a standard 5 mm NMR tube. Ensure the solvent height is at least 4 cm.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire a 1D ¹³C{¹H} NMR spectrum.

-

Acquire a suite of 2D NMR spectra, typically including:

-

COSY (Correlation Spectroscopy) to identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C correlations (one-bond C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (two- and three-bond C-H).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons, which is crucial for determining relative stereochemistry.

-

NMR Data Interpretation Workflow

The following diagram illustrates the logical flow of information derived from the various NMR experiments to build up the final molecular structure.

Case Study: NMR Data for (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one

The following tables summarize the ¹H and ¹³C NMR data for the title compound.

Table 1: ¹H NMR Data (250 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-H | 5.98 | s | - |

| 4-H | 4.15 | q | 5.81 |

| CH₃ | 1.23 | d | 5.81 |

| tBu | 1.05 | s | - |

| Ar-H | 7.87–7.08 | m | - |

Table 2: ¹³C NMR Data (250 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) |

| (C=O)O | 172.5 |

| (C=O)N | 162.0 |

| C-Ar | 137.2, 134.7, 133.1, 131.2, 127.7, 127.2 |

| O–CH–N | 95.7 |

| CHCH₃ | 53.7 |

| (CH₃)₃C | 37.5 |

| CH₃ | 25.2 |

Data sourced from Davies et al., Molecules, 2022.[1]

Single-Crystal X-ray Crystallography

While NMR provides an excellent picture of the molecule in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry and precise bond lengths and angles.

Experimental Protocol for X-ray Crystallography

Crystal Growth:

-

Grow single crystals of the purified this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A suitable crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.

Data Collection:

-

Select a suitable crystal under a microscope and mount it on a goniometer head using a cryo-loop.

-

Mount the goniometer head onto the diffractometer and cool the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern area detectors can collect a complete dataset relatively quickly.

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell dimensions and space group, and to integrate the intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data, adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The absolute configuration can be determined from anomalous dispersion effects if the data is of sufficient quality.

Case Study: Crystallographic Data for (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one

The crystal structure confirms the cis relationship between the substituents at the C2 and C4 positions.[1]

Table 3: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₁H₁₇NO₃ |

| Formula weight | 211.26 |

| Temperature | 120(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 6.0123(2) Å, α = 90°b = 10.9872(4) Å, β = 95.996(2)°c = 8.8459(3) Å, γ = 90° |

| Volume | 580.89(4) ų |

| Z | 2 |

| Density (calculated) | 1.208 Mg/m³ |

| Final R indices [I>2sigma(I)] | R₁ = 0.0435, wR₂ = 0.1119 |

| R indices (all data) | R₁ = 0.0440, wR₂ = 0.1125 |

| Absolute structure parameter | 0.08(10) |

Data sourced from Davies et al., Molecules, 2022.[1]

Table 4: Selected Bond Lengths (Å) and Angles (°) for the Oxazolidinone Ring

| Bond | Length (Å) | Angle | Degrees (°) |

| O1-C5 | 1.365(2) | C5-O1-C2 | 109.13(13) |

| O1-C2 | 1.455(2) | O1-C2-N3 | 104.29(13) |

| N3-C2 | 1.464(2) | C2-N3-C4 | 111.45(14) |

| N3-C4 | 1.467(2) | N3-C4-C5 | 102.10(14) |

| C4-C5 | 1.523(3) | O1-C5-C4 | 107.03(15) |

Data sourced from Davies et al., Molecules, 2022.[1]

Conclusion

The synergistic use of NMR spectroscopy and X-ray crystallography provides a comprehensive and unambiguous toolkit for the structural elucidation of this compound derivatives. NMR serves as the primary method for determining the molecular framework and relative stereochemistry in solution, guiding further analysis. X-ray crystallography provides the definitive solid-state structure, confirming connectivity, conformation, and absolute stereochemistry with high precision. Mastery of these techniques and the logical interpretation of their data is essential for researchers in organic synthesis and drug development working with these versatile chiral scaffolds.

References

spectroscopic analysis and characterization of oxazolidinone isomers

An In-depth Technical Guide to the Spectroscopic Analysis and Characterization of Oxazolidinone Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques and methodologies used in the structural elucidation and differentiation of oxazolidinone isomers. Given that the biological activity of oxazolidinones, a critical class of antibiotics, is often stereospecific, rigorous characterization of their isomeric forms is imperative in drug discovery and development.[1][2]

Oxazolidinones are synthetic antibiotics effective against a wide spectrum of multidrug-resistant Gram-positive bacteria.[3][4] Their mechanism involves inhibiting the initiation of protein synthesis by binding to the 50S ribosomal subunit.[3][5] The stereochemistry at the C5 position of the oxazolidinone ring is crucial for this antibacterial activity.[1][2] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for analyzing these compounds.

Spectroscopic Characterization Techniques

The differentiation of oxazolidinone isomers, which can be enantiomers or diastereomers, relies on creating a diastereomeric interaction at some stage of the analysis. This can be achieved by using a chiral environment (e.g., a chiral solvent or stationary phase) or a spectroscopic technique sensitive to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of oxazolidinone isomers and studying their interactions with biological targets.[5] While standard ¹H and ¹³C NMR spectra confirm the core structure, advanced techniques are required to differentiate stereoisomers.

-

¹H and ¹³C NMR: These techniques are fundamental for confirming the presence of the oxazolidinone ring and its substituents. Protons on the chiral centers of diastereomers are in chemically different environments and will exhibit distinct chemical shifts and coupling constants. For enantiomers, the spectra in an achiral solvent are identical.

-

Transferred Nuclear Overhauser Effect (TRNOE): TRNOE experiments are used to study the conformation of oxazolidinones when bound to large molecules, such as bacterial ribosomes.[5] By observing NOEs, it's possible to determine the bound conformation, which can differ between active and inactive enantiomers.[5]

-

Chiral Differentiating Agents: The use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between enantiomers in NMR, allowing for their distinction and quantification.

-

Variable-Temperature (VT) NMR: VT NMR can be used to distinguish between stable diastereomers and those that are in equilibrium through bond rotation, which is particularly useful for conjugated systems.[6]

Mass Spectrometry (MS)

MS is essential for determining the molecular weight and elemental composition of oxazolidinone derivatives. When coupled with chromatographic separation, it becomes a powerful tool for isomer analysis.

-

LC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is widely used for the determination of oxazolidinones in various matrices, including biological fluids.[2][3] Using a chiral stationary phase in the HPLC allows for the separation of enantiomers, which can then be individually analyzed by the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile derivatives of oxazolidinones. Derivatization is often necessary to increase volatility.[7]

-

Ozone-Induced Dissociation (OzID): OzID is an advanced MS technique that can determine the position of double bonds within a molecule. This is particularly useful for characterizing isomers that differ in the location of unsaturation in their side chains.[8][9]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. The oxazolidinone core has several characteristic absorption bands.

-

Carbonyl (C=O) Stretch: The cyclic carbamate (B1207046) (or urethane) group of the 2-oxazolidinone (B127357) ring shows a strong C=O stretching absorption typically in the range of 1700-1750 cm⁻¹.[10]

-

C-O-C Stretch: The ether-like C-O-C linkage within the ring also produces a characteristic stretch.

-

Aromatic C-H Stretch: For oxazolidinones with aromatic substituents, C-H stretching vibrations are observed above 3000 cm⁻¹.[11]

While IR is excellent for confirming the presence of the oxazolidinone scaffold, it is generally not used to differentiate stereoisomers, as they possess the same functional groups and thus very similar IR spectra.[11]

Data Presentation: Characteristic Spectroscopic Data

The following tables summarize the expected spectroscopic data for a typical substituted 2-oxazolidinone structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Ring CH₂ | 3.5 - 4.5 | ~45 - 75 | Protons are diastereotopic and will show distinct signals and couplings. |

| Ring CH | 4.0 - 5.0 | ~70 - 85 | Position and splitting are highly dependent on substituents and stereochemistry. |

| Carbonyl (C=O) | N/A | ~155 - 160 | Characteristic signal for the carbamate carbonyl. |

| Substituent Protons | Variable | Variable | Depends on the specific side chains attached to the core structure. |

Note: Data is generalized. Actual shifts depend on the specific isomer, solvent, and substituents.

Table 2: Key Infrared (IR) Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (if present) | 3200 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1750 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O-C Stretch | 1000 - 1300 | Strong |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the oxazolidinone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or ²H₂O with buffer for biological studies).[5][12] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[10]

-

Data Acquisition (¹H NMR): Acquire a standard one-dimensional proton spectrum. For structural elucidation, perform 2D experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with carbons).

-

Data Acquisition (TRNOE for Binding): For binding studies, prepare a sample containing the oxazolidinone and its target (e.g., ribosomes) in an appropriate buffer.[5] Acquire a 2D NOESY spectrum. The presence of negative cross-peaks, which were positive for the small molecule alone, confirms binding and provides conformational information.[5]

-

Analysis: Integrate proton signals to determine relative ratios. Analyze coupling constants to infer stereochemical relationships. Compare spectra of different isomers to identify differences in chemical shifts, particularly around the chiral centers.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

-

Chromatography (HPLC):

-

Column: For isomer separation, use a chiral stationary phase (e.g., polysaccharide-based columns like Lux Amylose or Lux Cellulose).[13][14]

-

Mobile Phase: Use a polar organic mobile phase such as methanol, ethanol, or acetonitrile, either neat or in combination.[13][14]

-

Method: Run a gradient or isocratic elution method to achieve separation of the isomers.

-

-

Mass Spectrometry:

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.

-

Analysis: Perform a full scan to determine the molecular weight. Use tandem MS (MS/MS) to fragment the molecular ion and obtain structural information.

-

-

Data Analysis: Correlate the retention times from the chromatogram with the mass spectra to identify each separated isomer.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for liquids or solutions, use a thin film on a salt plate (e.g., NaCl).[15]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[15]

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the oxazolidinone structure. Compare the fingerprint region (below 1500 cm⁻¹) for any subtle differences between isomers, although this is often not definitive.

Visualizations: Workflows and Logical Relationships

General Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the separation and characterization of oxazolidinone isomers.

Caption: Workflow for oxazolidinone isomer separation and analysis.

Logical Relationship: Stereochemistry to Spectroscopic Signal

This diagram shows how the underlying stereochemistry of an isomer leads to observable differences in spectroscopic data.

Caption: From stereochemistry to distinct spectroscopic signals.

Signaling Pathway: Mechanism of Action

This diagram illustrates the mechanism of action for oxazolidinone antibiotics, a key pathway relevant to their development.

Caption: Oxazolidinone inhibition of bacterial protein synthesis.

References

- 1. Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass spectra of alpha-amino acid oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry Imaging with Isomeric Resolution Enabled by Ozone‐Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Theoretical Underpinnings of Oxazolidine Reaction Mechanisms: A Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The oxazolidine and its oxidized form, oxazolidinone, are privileged heterocyclic scaffolds fundamental to medicinal chemistry and organic synthesis. Their derivatives are utilized as chiral auxiliaries and are integral components of blockbuster antibiotics like Linezolid. A profound understanding of the reaction mechanisms governing their formation and transformation is paramount for the rational design of novel therapeutics and the optimization of synthetic routes. This technical guide provides an in-depth analysis of key this compound reaction mechanisms elucidated through computational and theoretical studies, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate comprehension and application in research and development.

Core Reaction Mechanisms: A Computational Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of various reactions involving oxazolidines. These computational models allow for the characterization of transition states, intermediates, and the calculation of activation barriers, providing insights that are often difficult to obtain through experimental means alone.

Synthesis of Oxazolidinones from Epoxides and Isocyanates

A prevalent method for synthesizing oxazolidinones is the cycloaddition of epoxides with isocyanates. Theoretical studies on the one-pot reaction between an epoxide and chlorosulfonyl isocyanate (CSI) have revealed a detailed mechanistic picture.

The reaction proceeds via an asynchronous concerted mechanism.[1][2] DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used to investigate the potential energy surfaces for the two possible reaction channels.[1][3] The initial step involves the nucleophilic attack of the nitrogen atom of CSI on one of the epoxide's carbon atoms. Calculations show a significant energetic preference for the attack on the more sterically hindered carbon atom (C2), with the transition state (TS1) being favored over the alternative (TS1') by 26.7 kcal/mol in dichloromethane (B109758) (DCM) as a solvent.[3][4] This regioselectivity is a key finding from the theoretical analysis.

Following the initial ring-opening and C-N bond formation, an intermediate is formed. The subsequent addition of water is crucial and has been identified as the likely rate-determining step for the overall reaction mechanism.[4] The computational results align well with experimental observations, where a nearly 1:1 ratio of oxazolidinone and cyclic carbonate products is often obtained.[3] The small calculated energy difference of just 0.5 kcal/mol between the transition states leading to these two products provides a strong theoretical basis for this experimental outcome.[4]

Organocatalytic Cascade Synthesis of Oxazolidinones

The synthesis of oxazolidinones can also be achieved through an organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins, co-catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP).[5] Theoretical studies using DFT have been crucial in dissecting this complex multi-step process.[5]

The rate- and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin.[5] This step can proceed through two competing channels:

-

Channel A: Formation of a nitro-cyclopropane intermediate, which then undergoes a DMAP-catalyzed rearrangement to an isoxazoline (B3343090) N-oxide.[5]

-

Channel B: Direct formation of the isoxazoline N-oxide intermediate.[5]

DMAP's role is not merely as a base but as a nucleophilic catalyst in the rearrangement.[5] Interestingly, computational analysis revealed that a previously proposed mechanism for a key rearrangement step had an excessively high energy barrier. A more feasible 10-step mechanism with a significantly lower energy barrier was identified through these theoretical calculations, which also confirmed the involvement of a Hofmann rearrangement for the first time in this context.[5]

Acid-Catalyzed Ring-Opening Reactions

The ring-opening of oxazolidines is a critical transformation for introducing functional diversity. Theoretical studies have shed light on the acid-promoted hydrolysis of oxazolin-5-ones and the ring-opening of fused aziridine (B145994) systems.

For the hydrolysis of 2,4,4-trimethyloxazolin-5-one (TMO), DFT (B3LYP/6-31++G(d,p)) calculations considered two primary mechanisms: an N-protonated and an O-protonated pathway. The calculations, which included a microhydration model with an explicit water molecule and bulk solvent effects (CPCM), demonstrated that the O-protonated pathway is kinetically and thermodynamically more favorable.[6] In this preferred pathway, protonation occurs at the carbonyl oxygen, activating the C5 position for nucleophilic attack by a water molecule.[6]

In a related reaction, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled route to valuable 2-amino ethers.[7][8] The reaction is initiated by the protonation of the aziridine nitrogen, followed by nucleophilic attack of the alcohol. The high diastereoselectivity observed experimentally is rationalized by the rigid fused-ring structure, which directs the incoming nucleophile.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from the theoretical studies, providing a basis for comparing reaction pathways and understanding catalytic effects.

Table 1: Calculated Energy Barriers for Oxazolidinone Synthesis from Epoxide and CSI [3][4]

| Reaction Step/Pathway | Phase | Computational Method | Relative Energy (kcal/mol) |

| TS1 (Attack at C2) | DCM | M06-2X/6-31+G(d,p) | 0.0 (Reference) |

| TS1' (Attack at C1) | DCM | M06-2X/6-31+G(d,p) | +26.7 |

| TS1 (Attack at C2) | Gas | M06-2X/6-31+G(d,p) | 0.0 (Reference) |

| TS1' (Attack at C1) | Gas | M06-2X/6-31+G(d,p) | +17.4 |

| TS (Oxazolidinone) | DCM | M06-2X/6-31+G(d,p) | Reference |

| TS (Cyclic Carbonate) | DCM | M06-2X/6-31+G(d,p) | +0.5 |

Table 2: Calculated Activation Energies for MAO Inhibition by Oxazolidinone Analogs [9]

| Model Intermediate | Phase | Computational Method | Activation Energy (kcal/mol) |

| 15 (O, N, O) | Aqueous | B3LYP/6-31G | 20.3 |

| 12-trans (O, C, O) | Aqueous | B3LYP/6-31G | 21.2 |

| 12-cis (O, C, O) | Aqueous | B3LYP/6-31G | 21.5 |

| 14 (O, C, N) | Aqueous | B3LYP/6-31G | 22.0 |

| 11-trans (N, C, O) | Aqueous | B3LYP/6-31G | 22.4 |

| 10-trans (O, C, C) | Aqueous | B3LYP/6-31G | 22.8 |

Detailed Experimental & Computational Protocols

Reproducibility and extension of scientific findings rely on detailed methodologies. This section provides protocols for key experiments cited in the theoretical studies.

Protocol 1: General Procedure for One-Pot Synthesis of Oxazolidinones and Cyclic Carbonates[3]

-

Reactant Preparation: Dissolve the selected epoxide (1 equivalent, e.g., 4.54 mmol) in dichloromethane (DCM, 20 mL).

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add chlorosulfonyl isocyanate (CSI, 1.1 equivalents) dropwise to the cooled solution.

-

Reaction Progression: Allow the resulting solution to warm to room temperature and stir for 1 hour.

-

Quenching: Add water (2 mL) to the reaction mixture and continue stirring for an additional 30 minutes.

-

Extraction: Perform a liquid-liquid extraction with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

-

Purification: Purify the residue by column chromatography to separate the oxazolidinone and cyclic carbonate products.

Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening of Oxazolidinone-Fused Aziridines[8]

-

Reaction Setup: In a vial, combine the oxazolidinone-fused aziridine (1 equivalent, e.g., 0.06 mmol), the desired alcohol (10 equivalents, 0.6 mmol), and dichloromethane (CH₂Cl₂, 0.5 mL).

-

Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.17 equivalents, 0.01 mmol) to the mixture.

-

Reaction Conditions: Stir the mixture at 25 °C for 1 hour.

-

Workup and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the 2-amino ether product.

Protocol 3: Computational Methodology for DFT Calculations[1][3][6][9]

-

Software: All calculations are performed using a standard quantum chemistry package such as Gaussian.

-

Method Selection: The choice of functional and basis set is critical. For the reactions discussed, methods like M06-2X and B3LYP have proven effective.[1][6] Basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly employed to provide a good balance of accuracy and computational cost.[3][6]

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without symmetry constraints.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while transition states must have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Solvation Modeling: To simulate reaction conditions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is applied using the relevant solvent (e.g., dichloromethane, water).

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values. Gibbs free energies are calculated by adding thermal corrections to the electronic energies.

-

Reaction Pathway Verification: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the correct reactant and product minima on the potential energy surface.[4]

Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for elucidating the complex mechanisms of this compound reactions. As demonstrated, DFT calculations can accurately predict regioselectivity, identify rate-determining steps, and reveal the catalytic roles of reagents in intricate cascade reactions. The quantitative energy data and visualized pathways presented in this guide offer a robust framework for researchers in medicinal chemistry and process development to understand, predict, and control the outcomes of these vital synthetic transformations, ultimately accelerating the discovery and synthesis of new chemical entities.

References

- 1. Beilstein Archives - One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate: Theoretical Evidence for the Asynchronous Concerted Pathway [beilstein-archives.org]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]

- 5. Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

Investigating the Biological Activity of New Oxazolidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the investigation of the biological activity of novel oxazolidine scaffolds. The oxazolidinone core is a versatile pharmacophore that has yielded successful antibacterial agents and shows significant promise in anticancer, anti-inflammatory, and antiviral applications. This document outlines key experimental protocols, summarizes relevant quantitative data, and visualizes critical pathways and workflows to aid researchers in the discovery and development of new therapeutic agents based on this scaffold.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various novel oxazolidinone derivatives across different therapeutic areas. This data is intended to provide a comparative overview to guide structure-activity relationship (SAR) studies and lead optimization efforts.

Table 1: Antibacterial Activity of Novel Oxazolidinone Derivatives (Minimum Inhibitory Concentration, MIC)

| Compound/Scaffold | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Linezolid Analogues | |||

| Benzoxazinyl-oxazolidinone 16 | Gram-positive panel (S. aureus, MRSA, MRSE, PRSP, E. faecalis) | < 0.5 | [1] |

| Benzoxazinyl-oxazolidinone 16 | Linezolid-resistant bacteria | 0.125 - 2.0 | [1] |

| Benzothiazinyl-oxazolidinone 19 | Gram-positive panel | 2.0 - 4.0 | [1] |

| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone 8 | E. faecalis, S. aureus | 1.0 | [1] |

| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone 8 | MRSA, S. epidermidis | 0.5 | [1] |

| Novel Scaffolds | |||

| Zoliflodacin (ETX0914) | N. gonorrhoeae | 0.39 µM | [1] |

| Zoliflodacin (ETX0914) | E. coli | 6.2 µM | [1] |

| Triazolyl-oxazolidinone (PH027) | S. aureus, Enterococci spp., S. pneumoniae | 0.5 - 1.0 | |

| Triazolyl-oxazolidinone (PH051) | S. aureus, Enterococci spp. | 0.25 - 0.5 | |

| Silicon-incorporated Oxazolidinones | Facultative bacteria | Varies | [2] |

Table 2: Anticancer Activity of Novel Oxazolidinone Derivatives (IC50)

| Compound/Scaffold | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Cytoxazone–LZD hybrid 81 | DU145 (Prostate) | 9.47 | [3] |

| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | MCF-7 (Breast) | 17.66 | [4] |

| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | HeLa (Cervical) | 31.10 | [4] |

| Mefloquine-oxazolidine derivatives | HCT-8, OVCAR-8, HL-60, SF-295 | 0.59 - 4.79 µg/mL | |

| Dehydroabietic acid-oxazolidinone hybrids | Various human cancer cell lines | Varies | [4] |

Table 3: Anti-inflammatory Activity of Novel Oxazolidinone Derivatives (IC50)

| Compound/Scaffold | Target | IC50 | Reference(s) |

| 4-arylidene-2-phenyloxazol-5(4H)-one 5a | HRBC membrane stabilization | 4.65 ± 0.22 mM | [5] |

| 4-arylidene-2-phenyloxazol-5(4H)-one 5d | HRBC membrane stabilization | 1.96 ± 0.09 mM | [5] |

| Thiazolidinone derivative 25c | COX-2 | 3.29 µM | [6] |

| 1,5-diarylpyrazoles-urea hybrid PYZ16 | COX-2 | 0.52 µM | [7] |

Table 4: Antiviral Activity of Novel Oxazolidinone Derivatives (IC50/EC50)

| Compound/Scaffold | Virus | IC50/EC50 | Reference(s) |

| DZ7487 | RSV A Long | 16 nM (IC50) | [8] |

| DZ7487 | RSV B 9320 | 19 nM (IC50) | [8] |

| MDT-637 | RSV-A Long | 1.42 ng/mL (IC50) | [9] |

| Thiazolidinone derivative 4e | HCV NS5B Polymerase | 0.035 µM (IC50) | [10] |

| Thiazolidinone derivative 4e | HCV (GT1a) | 3.80 µM (EC50) | [10] |

| Oxazolidinone amide 14 (S-enantiomer) | CMV | 0.25 µM (IC50) | [11] |

| Oxazolidinone amide 14 (S-enantiomer) | VZV | 0.18 µM (IC50) | [11] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific compounds and biological systems under investigation.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution (typically in DMSO)

-

Positive control antibiotic (e.g., Linezolid)

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar (B569324) plate. b. Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Compound Dilution: a. Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. b. Include a positive control (a known antibiotic) and a negative control (broth with DMSO, no compound). Also, include a sterility control (broth only).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and controls.

-

Incubation: a. Incubate the microtiter plates at 37°C for 16-20 hours.

-

Determining MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in the culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (medium with DMSO) and a blank control (medium only). d. Incubate the plate for 48-72 hours.

-

MTT Addition and Incubation: a. Add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization of Formazan: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15-20 minutes to ensure complete solubilization.

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the study of this compound scaffolds.

Signaling Pathway: Oxazolidinone-Induced Apoptosis in Cancer Cells

// Nodes Oxazolidinone [label="New Oxazolidinone\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Oxazolidinone -> ROS [color="#5F6368"]; ROS -> Mitochondria [color="#5F6368"]; Mitochondria -> CytochromeC [color="#5F6368"]; CytochromeC -> Caspase9 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; }

Caption: Intrinsic apoptosis pathway induced by new oxazolidinone scaffolds.Experimental Workflow: From Synthesis to Biological Evaluation

// Nodes Synthesis [label="Synthesis of Novel\nthis compound Scaffolds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryScreening [label="Primary Biological\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; Antibacterial [label="Antibacterial Assays\n(e.g., MIC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; OtherAssays [label="Other Bioassays\n(Anti-inflammatory, Antiviral)", fillcolor="#F1F3F4", fontcolor="#202124"]; HitIdentification [label="Hit Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Optimization\n(SAR Studies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADME [label="In Vitro ADME/Tox\nProfiling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy\nand Safety Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification [color="#5F6368"]; Purification -> PrimaryScreening [color="#5F6368"]; PrimaryScreening -> Antibacterial [color="#5F6368"]; PrimaryScreening -> Anticancer [color="#5F6368"]; PrimaryScreening -> OtherAssays [color="#5F6368"]; Antibacterial -> HitIdentification [color="#5F6368"]; Anticancer -> HitIdentification [color="#5F6368"]; OtherAssays -> HitIdentification [color="#5F6368"]; HitIdentification -> LeadOptimization [color="#5F6368"]; LeadOptimization -> ADME [color="#5F6368"]; ADME -> InVivo [color="#5F6368"]; }

Caption: General workflow for the discovery of new oxazolidinone-based drugs.References

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 4. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-hepatitis-C virus activity and QSAR study of certain thiazolidinone and thiazolotriazine derivatives as potential NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Computational Modeling of Oxazolidine-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational methodologies used to model the interactions between oxazolidine-containing compounds and their protein targets. Oxazolidinones are a critical class of synthetic antibiotics, and understanding their binding mechanisms at a molecular level is paramount for the development of new, more potent derivatives and for overcoming antibiotic resistance. This document details the core computational techniques, presents quantitative interaction data, and outlines experimental protocols to facilitate further research and development in this field.

Introduction to Oxazolidinones and Their Protein Targets

Oxazolidinones exert their primary antibacterial effect by inhibiting protein synthesis. Their main target is the 50S ribosomal subunit of bacteria, where they bind to the peptidyl transferase center (PTC) at the A-site.[1][2] This binding event interferes with the correct positioning of tRNA molecules, thereby stalling the initiation phase of translation.[1] The clinical success of linezolid, the first FDA-approved oxazolidinone, has spurred extensive research into this class of compounds.[3]

Beyond the ribosome, computational and experimental studies have identified other potential protein targets for oxazolidinone derivatives, including:

-

DNA Gyrase: Some novel oxazolidinone-containing compounds have been shown to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4][5]

-

Tankyrases (TNKS): Oxazolidinone scaffolds have been identified as potent inhibitors of tankyrases, enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6][7]

Core Computational Modeling Techniques

A variety of computational methods are employed to elucidate the interactions between oxazolidinones and their protein targets. These techniques provide insights into binding modes, affinities, and the structural basis for activity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is a fundamental tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[9] These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of atomic positions and velocities.

Free Energy Calculations

These methods aim to quantitatively predict the binding affinity between a ligand and a protein. Common approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[10][11] These "end-point" methods calculate the free energy difference between the bound and unbound states.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[12] For oxazolidinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to understand the influence of steric and electrostatic properties on antibacterial potency.[13]

Quantitative Data on this compound-Protein Interactions

The following tables summarize key quantitative data from various computational and experimental studies on this compound-protein interactions.

Table 1: Antibacterial Activity (MIC) of Selected Oxazolidinone Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (Linezolid-Resistant) | 16 | [14] |

| TR-700 | Staphylococcus aureus (Linezolid-Resistant, cfr+) | 0.5 | [14] |

| Radezolid | Staphylococcus aureus (Linezolid-Resistant, cfr+) | 2 | [14] |

| Compound 3e | Escherichia coli (Δ+Pore) | - | [3] |

| Compound 8d | Pseudomonas aeruginosa (Δ+Pore) | - | [3] |

| Compound 8o | Acinetobacter baumannii (Δ+Pore) | - | [3] |

| Compound 3a | Staphylococcus aureus NCIM 5021 | - | [15] |

| Compound 3b | Escherichia coli NCIM 2931 | - | [15] |

| Compound 3c | Pseudomonas aeruginosa NCIM 5029 | - | [15] |

Note: Some MIC values in the source were presented graphically or in ranges; specific point values are included where available.

Table 2: Binding Affinity and Docking Scores of Oxazolidinones

| Compound | Protein Target | Method | Binding Affinity (kcal/mol) | Reference |

| Oxazolidinone 2 | 50S Ribosomal Unit | Docking | -6.37 | [8] |

| Linezolid | 50S Ribosomal Unit | Docking | -5.41 | [8] |

| Compound 1u (ETX0914) | DNA Gyrase | - | - | [4] |

| Compound 4 | Tankyrase 1 | - | - | [6] |

Table 3: 3D-QSAR Model Statistics for Oxazolidinone Antibacterials

| Study | QSAR Method | q² | r² | Steric Contribution | Electrostatic Contribution | Reference |

| Tricyclic Oxazolidinones | CoMFA | 0.523 | 0.975 | - | - | [13] |

| Tricyclic Oxazolidinones | CoMSIA | 0.557 | 0.940 | - | - | [13] |

| (S)-3-Aryl-5-substituted Oxazolidinones | CoMFA | 0.681 | 0.991 | 0.542 | 0.458 | [12] |

Experimental and Computational Protocols

This section provides detailed, step-by-step protocols for the core computational techniques discussed.

Protocol for Molecular Docking using AutoDock Vina

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein (e.g., 50S ribosomal subunit, DNA gyrase, Tankyrase) from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

Obtain the 3D structure of the this compound derivative. This can be done using software like ChemDraw and converting it to a 3D format.

-

Add hydrogens, compute Gasteiger charges, and define the rotatable bonds using ADT.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates and dimensions of the grid box are specified in a configuration file.

-

-

Running AutoDock Vina:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

-

-

Analysis of Results:

-

The output file will contain the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Visualize the docked poses and interactions with the receptor using software like PyMOL or Chimera.

-

Protocol for Molecular Dynamics Simulation using GROMACS

This protocol outlines a typical workflow for a protein-ligand complex simulation.[9][16]

-

System Preparation:

-

Prepare the protein and ligand structures as described for molecular docking.

-

Generate the topology and parameter files for the ligand using a server like CGenFF.

-

Combine the protein and ligand coordinate files into a single complex file.

-

Merge the protein and ligand topology files.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic, dodecahedron) around the complex.

-

Solvate the box with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+, Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system while restraining the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system, again with position restraints on the solute.

-

-

-

Production MD:

-

Run the production simulation for the desired length of time (e.g., 100 ns) without position restraints.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonds, and to visualize the dynamic behavior of the complex.

-

Protocol for MM/PBSA and MM/GBSA Free Energy Calculations

These calculations are typically performed as a post-processing step on the trajectory generated from an MD simulation.[10][17]

-

Trajectory Preparation:

-

From the production MD trajectory, extract a set of snapshots (frames) at regular intervals.

-

Remove water and ions from each snapshot.

-

-

Calculation of Energy Components:

-

For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

-

Polar Solvation Energy (ΔG_polar): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Calculation of Binding Free Energy:

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where G for each species is the sum of the energy components calculated in the previous step.

-

-

Entropy Calculation (Optional but Recommended):

-

The entropic contribution (-TΔS) can be estimated using methods like normal mode analysis, although this is computationally expensive.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways related to the computational modeling of this compound-protein interactions.

Computational Drug Discovery Workflow for Oxazolidinone Antibiotics

Caption: A typical workflow for the computational design of novel oxazolidinone antibiotics.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Oxazolidinones inhibit protein synthesis by binding to the A-site of the 50S ribosomal subunit.

Inhibition of Wnt/β-catenin Signaling by a Tankyrase-Inhibiting Oxazolidinone

Caption: An oxazolidinone-based inhibitor targeting Tankyrase can stabilize the destruction complex, leading to β-catenin degradation and inhibition of Wnt signaling.

References

- 1. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics si… [ouci.dntb.gov.ua]

- 6. Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel, induced-pocket binding oxazolidinones as potent, selective, and orally bioavailable tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 10. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 11. peng-lab.org [peng-lab.org]

- 12. Computational approach to drug design for oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of tricyclic oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. youtube.com [youtube.com]

The Oxazolidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazolidine ring, a five-membered heterocycle containing both oxygen and nitrogen, represents a cornerstone scaffold in contemporary drug discovery. Its unique structural and electronic properties have made it a "privileged" structure, capable of interacting with a wide array of biological targets. Among its isomers, the 2-oxazolidinone (B127357) core has been most extensively explored, leading to the development of crucial therapeutic agents. This guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanism of action across different therapeutic areas, quantitative structure-activity relationships, and key experimental methodologies.

The Rise of Oxazolidinones: From Antibacterials to Diverse Therapeutics

The journey of the this compound core into clinical prominence began with the approval of Linezolid in 2000 by the US Food and Drug Administration (FDA).[1][2][3] Linezolid was the first member of a new class of synthetic antibiotics, the oxazolidinones, and it provided a critical new weapon against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][4] The success of Linezolid spurred extensive research, leading to second-generation antibiotics like Tedizolid, which boasts enhanced potency.[3]

Beyond their antibacterial prowess, this compound derivatives have demonstrated a remarkable range of pharmacological activities.[2][5][6] Medicinal chemists have successfully engineered this scaffold to target various enzymes and receptors, leading to promising candidates for the treatment of:

-

Tuberculosis: Several oxazolidinone derivatives are being investigated as potent agents against Mycobacterium tuberculosis.[6]

-

Cancer: Certain analogs have shown significant cytotoxic activity against various cancer cell lines.[2][5]

-

Viral Infections: The scaffold has been utilized to develop inhibitors of viral enzymes, showing activity against herpesviruses.

-

Neurological Disorders: Oxazolidinone derivatives have been identified as potent and selective monoamine oxidase (MAO) inhibitors, with potential applications as antidepressants.[4][7]

-

Inflammatory and Metabolic Diseases: The versatility of the core extends to anti-inflammatory and other therapeutic areas.[2][5]

The 2-oxazolidinone structure often acts as a bioisostere for groups like carbamates, ureas, and amides, offering improved metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[1]

Synthesis of the this compound Core

The construction of the 2-oxazolidinone ring is a well-established process in organic synthesis, with several reliable methods available. A common and fundamental approach involves the cyclization of β-amino alcohols.

General Synthetic Workflow

The synthesis often begins with a chiral starting material, such as an amino acid or a chiral epoxide, to ensure the desired stereochemistry in the final product, which is often crucial for biological activity.

Biological Mechanisms of Action

The therapeutic diversity of the this compound core stems from its ability to interact with distinct biological targets.

Antibacterial Activity: Inhibition of Protein Synthesis

The most well-characterized mechanism is the inhibition of bacterial protein synthesis. Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][8][9][10] This binding event physically obstructs the correct positioning of the initiator fMet-tRNA in the P-site and prevents the formation of the 70S initiation complex, a crucial first step in protein synthesis.[11][12] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[8][11]

Monoamine Oxidase (MAO) Inhibition